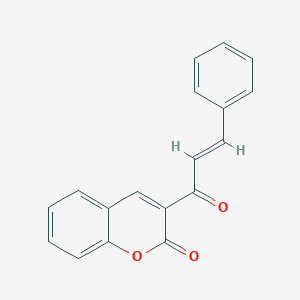
3-(3-Phenylacryloyl)coumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylacryloyl)coumarin, also known as PAC, is a coumarin derivative that has gained significant attention in the scientific community due to its potential applications in various fields. PAC is a yellow crystalline powder that has a molecular formula of C18H12O3 and a molecular weight of 276.29 g/mol.
科学的研究の応用
3-(3-Phenylacryloyl)coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(3-Phenylacryloyl)coumarin has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(3-Phenylacryloyl)coumarin has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In agriculture, 3-(3-Phenylacryloyl)coumarin has been shown to exhibit insecticidal and antifungal properties. 3-(3-Phenylacryloyl)coumarin has also been studied for its potential use as a photosensitizer for the production of solar cells.
作用機序
The mechanism of action of 3-(3-Phenylacryloyl)coumarin is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-Phenylacryloyl)coumarin has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-(3-Phenylacryloyl)coumarin has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various genes that play a role in inflammation and cancer.
Biochemical and Physiological Effects
3-(3-Phenylacryloyl)coumarin has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3-Phenylacryloyl)coumarin exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 3-(3-Phenylacryloyl)coumarin has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 3-(3-Phenylacryloyl)coumarin exhibits anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
実験室実験の利点と制限
One advantage of using 3-(3-Phenylacryloyl)coumarin in lab experiments is its low toxicity, which makes it a safe compound to handle. 3-(3-Phenylacryloyl)coumarin is also relatively easy to synthesize and purify. However, one limitation of using 3-(3-Phenylacryloyl)coumarin is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-(3-Phenylacryloyl)coumarin. One direction is the further investigation of its potential applications in medicine, agriculture, and material science. Another direction is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the development of new synthetic methods for 3-(3-Phenylacryloyl)coumarin and its derivatives could lead to the discovery of new compounds with improved properties.
合成法
The synthesis of 3-(3-Phenylacryloyl)coumarin involves the reaction of 3-acetyl-2H-chromen-2-one with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 3-(3-Phenylacryloyl)coumarin, which can be purified through recrystallization or column chromatography. 3-(3-Phenylacryloyl)coumarin can also be synthesized through other methods such as the reaction of 3-acetyl-2H-chromen-2-one with cinnamic acid or through the condensation of salicylaldehyde and phenylacetic acid.
特性
製品名 |
3-(3-Phenylacryloyl)coumarin |
|---|---|
分子式 |
C18H12O3 |
分子量 |
276.3 g/mol |
IUPAC名 |
3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H/b11-10+ |
InChIキー |
VDRABZCZJGJDSC-ZHACJKMWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)
![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)




![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)

